molecular formula C7H8N2O2 B1367121 2-(6-Aminopyridin-3-yl)acetic acid CAS No. 39658-45-2

2-(6-Aminopyridin-3-yl)acetic acid

Cat. No. B1367121
CAS RN: 39658-45-2
M. Wt: 152.15 g/mol
InChI Key: CKUZZJJDLFBRDE-UHFFFAOYSA-N
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Description

“2-(6-Aminopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C₇H₈N₂O₂ . It has a molecular weight of 152.151 g/mol . This compound is also known by other names such as “2-Amino-5-(carboxymethyl)pyridine” and "2-(6-Aminopyridin-3-yl)ethanoic acid" .


Synthesis Analysis

Aminopyridines, which include “2-(6-Aminopyridin-3-yl)acetic acid”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of different types of aminopyridine derivatives involves efficient procedures, coordination with metals, and various biological activities .


Molecular Structure Analysis

The InChI code for “2-(6-Aminopyridin-3-yl)acetic acid” is InChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) . The Canonical SMILES is C1=CC(=NC=C1CC(=O)O)N . These codes provide a way to represent the molecule’s structure in a standard textual format.


Physical And Chemical Properties Analysis

“2-(6-Aminopyridin-3-yl)acetic acid” has a molecular weight of 152.15 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 76.2 Ų . The exact mass and monoisotopic mass are 152.058577502 g/mol .

Scientific Research Applications

  • It has a CAS Number of 39658-45-2 .
  • Its molecular formula is C7H8N2O2 .
  • It’s a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .
  • It has a CAS Number of 39658-45-2 .
  • Its molecular formula is C7H8N2O2 .
  • It’s a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .
  • It has a CAS Number of 39658-45-2 .
  • Its molecular formula is C7H8N2O2 .
  • It’s a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .

properties

IUPAC Name

2-(6-aminopyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUZZJJDLFBRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502630
Record name (6-Aminopyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Aminopyridin-3-yl)acetic acid

CAS RN

39658-45-2
Record name (6-Aminopyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Aminopyridin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Tähtinen, L Granqvist, M Murtola… - … A European Journal, 2017 - Wiley Online Library
Triplex‐forming peptide nucleic acids (TFPNAs) were targeted to double‐helical regions of 19 F‐labeled RNA hairpin models (a UA‐rich duplex with a hexaethylene glycol (heg) loop …

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